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Executive Summary
The emergence of multidrug-resistant (MDR) Gram-negative pathogens, particularly

carbapenem-resistant Enterobacteriaceae (CRE), Acinetobacter baumannii, and Pseudomonas

aeruginosa, has necessitated the use of combination therapies.[1] The combination of

Colistimethate Sodium (CMS)—the clinical prodrug of colistin—and carbapenems (e.g.,

meropenem, imipenem) is a primary therapeutic candidate.

This Application Note provides rigorous protocols for assessing this synergy. Crucially, it

addresses the specific physicochemical challenges of testing CMS in vitro, distinguishing

between the prodrug and the active moiety (colistin sulfate) to ensure data validity.

Critical Pre-Analytical Considerations
WARNING: Failure to adhere to these pre-analytical standards is the primary cause of non-

reproducible data in polymyxin research.

The CMS vs. Colistin Sulfate Distinction
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While Colistimethate Sodium (CMS) is the clinical formulation administered parenterally, it is an

inactive prodrug.[2][3] It relies on in vivo hydrolysis to convert into Colistin (Polymyxin E), the

bactericidal agent.[3]

For Static Assays (MIC/Checkerboard): You must use Colistin Sulfate. Using CMS in a

standard 18-24h static assay is scientifically flawed because the hydrolysis rate of CMS to

colistin is slow and variable in broth, leading to undefined exposure gradients.

For Dynamic Assays (PK/PD Models): CMS may be used if the specific goal is to model in

vivo conversion rates, but this requires complex hollow-fiber infection models (HFIM).

Protocol Standard: This guide utilizes Colistin Sulfate as the in vitro proxy for the active

moiety of CMS, combined with standard Carbapenems.

Adsorption and Plasticware
Colistin binds significantly to polystyrene (standard microtiter plates), potentially reducing the

effective concentration by up to 50%.

Mitigation: Use polypropylene plates or glass tubes where possible.

Surfactants: While some protocols suggest adding Polysorbate-80 (P-80) to prevent binding,

CLSI M100 and EUCAST currently recommend Cation-Adjusted Mueller-Hinton Broth

(CAMHB)without P-80 for routine susceptibility testing to maintain standard reference

ranges. This protocol adheres to the CLSI/EUCAST standard to ensure regulatory

compliance.

Mechanism of Synergy
The theoretical basis for this combination relies on mechanistic reciprocity:

Colistin (Polymyxin E) displaces divalent cations (

,

) from the lipopolysaccharide (LPS) layer, disrupting the outer membrane.
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Permeabilization allows the Carbapenem to bypass porin-mediated resistance or efflux

pumps.

Carbapenem binds to Penicillin-Binding Proteins (PBPs), inhibiting cell wall synthesis.
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Figure 1: Mechanistic pathway of Colistin-Carbapenem synergy. Colistin acts as the

'gatekeeper,' permeabilizing the membrane to allow Carbapenem entry.

Protocol A: High-Throughput Checkerboard Assay
This assay is the standard screening method for identifying synergistic concentration pairs.

Materials
Organism: MDR isolate (e.g., K. pneumoniae NDM-1).

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

Antibiotics:

Agent A: Colistin Sulfate (dissolved in water).[4]

Agent B: Meropenem or Imipenem (dissolved in phosphate buffer/water per

manufacturer).

Plate: 96-well polypropylene microtiter plate.

Experimental Workflow
Inoculum Prep: Prepare a 0.5 McFarland suspension (
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CFU/mL). Dilute 1:100 in CAMHB to reach

CFU/mL. Further dilute 1:2 in the well for a final test inoculum of

CFU/mL.

Matrix Setup:

X-Axis (Columns 1-11): Carbapenem (0.03 µg/mL to 64 µg/mL).

Y-Axis (Rows A-G): Colistin (0.03 µg/mL to 16 µg/mL).

Row H: Carbapenem alone (MIC control).

Column 12: Colistin alone (MIC control).

Well H12: Growth Control (No antibiotic).

Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

Data Analysis: FICI Calculation
The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no

visible growth along the turbidity interface.

Table 1: Interpretation of FICI Values

FICI Value Interpretation Biological Implication

≤ 0.5 Synergy
Combined effect significantly

greater than sum of parts.[5]

> 0.5 – 1.0 Additive
Combined effect equals sum of

parts.

> 1.0 – 4.0 Indifferent No significant interaction.[6]

> 4.0 Antagonism
Combination reduces efficacy

(Avoid clinically).
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Protocol B: Time-Kill Kinetics (Gold Standard)
While Checkerboard gives a static snapshot, Time-Kill assays provide dynamic data on

bactericidal activity and regrowth suppression.

Experimental Design
Concentrations to Test:

Growth Control (No Drug).

Colistin Sulfate @ 0.5x MIC and 1x MIC.

Carbapenem @ 0.5x MIC and 1x MIC.

Combination: Colistin (0.5x MIC) + Carbapenem (0.5x MIC).

Volume: 10–20 mL in glass flasks (to minimize adsorption).

Inoculum:

CFU/mL (Start log phase).

Workflow
T=0h: Inoculate warm media containing antibiotics. Withdraw sample immediately for

baseline count.

Incubation: 37°C with shaking (to prevent sedimentation and ensure oxygenation).

Sampling: Withdraw aliquots at 2h, 4h, 6h, and 24h.

Plating: Serially dilute (10-fold) in saline. Plate 100 µL on Mueller-Hinton Agar.

Counting: Incubate plates overnight and count colonies. Calculate

CFU/mL.[1]

Definition of Synergy (Time-Kill)
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Synergy in Time-Kill is defined strictly as:

A

decrease in CFU/mL by the combination compared to the most active single agent

at the 24-hour time point.[4][7]

Start Time-Kill Assay
(Inoculum 5x10^5 CFU/mL)

Sample at 0, 2, 4, 6, 24h

Determine log10 CFU/mL

Calculate Delta:
(Log Comb) - (Log Most Active Single)

Delta >= 2 Log reduction?

Result: SYNERGY

Yes

Result: Indifference/Additive

No

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://journals.asm.org/doi/10.1128/aac.00361-08
https://pmc.ncbi.nlm.nih.gov/articles/PMC4187950/
https://www.benchchem.com/product/b12039710/docs?utm_src=pdf-body-img#application-note-synergistic-testing-protocols-for-colistimethate-sodium-and-carbapenems
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12039710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Decision logic for interpreting Time-Kill Assay results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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